molecular formula C8H10NNaO3S B12714184 Sodium 5-amino-o-xylene-3-sulphonate CAS No. 94159-54-3

Sodium 5-amino-o-xylene-3-sulphonate

Cat. No.: B12714184
CAS No.: 94159-54-3
M. Wt: 223.23 g/mol
InChI Key: RZPNIEXEVYHEQR-UHFFFAOYSA-M
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Description

Sodium 5-amino-o-xylene-3-sulphonate is an organosulfur compound with the molecular formula C8H10NNaO3S. It is a sodium salt derivative of 5-amino-o-xylene-3-sulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-o-xylene-3-sulphonate typically involves the sulfonation of 5-amino-o-xylene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The process involves heating the reactants under controlled conditions to achieve the desired sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-amino-o-xylene-3-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

Sodium 5-amino-o-xylene-3-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organosulfur compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in protein modification studies.

    Industry: The compound is used in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of sodium 5-amino-o-xylene-3-sulphonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, altering their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Sodium 5-amino-o-xylene-4-sulphonate
  • Sodium 5-amino-m-xylene-3-sulphonate
  • Sodium 5-amino-p-xylene-3-sulphonate

Comparison: Sodium 5-amino-o-xylene-3-sulphonate is unique due to its specific substitution pattern on the xylene ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

94159-54-3

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;5-amino-2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C8H11NO3S.Na/c1-5-3-7(9)4-8(6(5)2)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

RZPNIEXEVYHEQR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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